molecular formula C23H30N4O3 B2555679 N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide CAS No. 922089-67-6

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide

Cat. No. B2555679
M. Wt: 410.518
InChI Key: FUGVHMFBRUPIJD-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O3 and its molecular weight is 410.518. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonism

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide may have applications as a neurokinin-1 (NK1) receptor antagonist. NK1 receptors are involved in various physiological and pathological processes, including pain, depression, and emesis (vomiting). One study discusses a compound with similar structure demonstrating significant efficacy in preclinical tests relevant to emesis and depression (Harrison et al., 2001).

Orexin Receptor Antagonism

Compounds structurally related to N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide might also be effective as orexin receptor antagonists. Orexin receptors play a crucial role in regulating sleep-wake cycles. The antagonism of these receptors can potentially be used to treat sleep disorders. A study investigating the blockade of orexin receptors found significant effects on sleep modulation in rats (Dugovic et al., 2009).

Topoisomerase I-Targeting in Cancer Therapy

The compound may have potential applications in targeting topoisomerase I, an enzyme critical for DNA replication and transcription. Inhibitors of topoisomerase I have been explored for their anticancer properties. Research on compounds with similar structure has shown promising results in inhibiting tumor growth in vivo, especially in non-estrogen-responsive breast tumor models (Ruchelman et al., 2004).

5-HT1D Receptor Agonism

Another potential application could be in the area of 5-HT1D receptor agonism. The 5-HT1D receptor is a subtype of the serotonin receptor and plays a role in various neurological processes. Agonists for this receptor have potential implications in treating migraines and other neurological disorders. A study on novel compounds affecting the 5-HT1D receptor highlights the importance of these receptors in drug development (Barf et al., 1996).

Adenosine Receptor Antagonism for Parkinson's Disease

Adenosine receptor antagonists have been researched for their potential in treating Parkinson's disease. Compounds related to N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide might play a role in this therapeutic area, especially in targeting specific adenosine receptor subtypes. This approach could improve motor symptoms in Parkinson's disease patients (Zhang et al., 2008).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(4-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-5-30-19-9-7-18(8-10-19)25-23(29)22(28)24-15-21(26(2)3)16-6-11-20-17(14-16)12-13-27(20)4/h6-11,14,21H,5,12-13,15H2,1-4H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGVHMFBRUPIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide

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